molecular formula C19H25NO B1218881 Ehtmbhq CAS No. 77502-64-8

Ehtmbhq

Cat. No.: B1218881
CAS No.: 77502-64-8
M. Wt: 283.4 g/mol
InChI Key: YMYFLJGPESRVIG-HQJJXPTPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ehtmbhq (CAS: 77502-64-8) is a complex organic compound with the molecular formula C₁₉H₂₅NO and a molecular weight of 283.41 g/mol . Its IUPAC name is 5,7-Ethano-5H-naphth[2,1-b]azepin-9-ol,1,4,5a,6,7,11b-hexahydro-2,6,7-trimethyl-, (5a,5ab,6b,7a,11bb)-, indicating a fused bicyclic structure incorporating an azepine ring system and an ethano bridge. Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 1 and 2, respectively.
  • Topological polar surface area (TPSA): 23.5 Ų.
  • LogP (XlogP3): 3.6, suggesting moderate lipophilicity.
  • Stereochemistry: Four defined stereocenters and a rigid fused-ring system, as evidenced by its InChIKey: YMYFLJGPESRVIG-HQJJXPTPSA-N .

Properties

CAS No.

77502-64-8

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

(1S,9S,16S,17R)-1,7,16-trimethyl-4-azatetracyclo[7.6.2.04,17.010,15]heptadeca-6,10(15),11,13-tetraen-13-ol

InChI

InChI=1S/C19H25NO/c1-12-6-8-20-9-7-19(3)13(2)18(20)16(10-12)15-5-4-14(21)11-17(15)19/h4-6,11,13,16,18,21H,7-10H2,1-3H3/t13-,16+,18-,19+/m1/s1

InChI Key

YMYFLJGPESRVIG-HQJJXPTPSA-N

SMILES

CC1C2C3CC(=CCN2CCC1(C4=C3C=CC(=C4)O)C)C

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H]3CC(=CCN2CC[C@@]1(C4=C3C=CC(=C4)O)C)C

Canonical SMILES

CC1C2C3CC(=CCN2CCC1(C4=C3C=CC(=C4)O)C)C

Synonyms

5,7-ethano-4,5,5a,6,7,11b-hexahydro-2,6,7-trimethyl-1H-benzo(g)homoquinolin-9-ol
EHTMBHQ

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Ehtmbhq’s properties, two structurally analogous compounds are analyzed:

Compound A : 5,7-Ethano-5H-naphth[2,1-b]azepin-9-one,1,4,5a,6,7,11b-hexahydro-2,6,7-trimethyl-

  • Key differences: Functional group: The hydroxyl (-OH) group in this compound is replaced by a ketone (=O) in Compound A. Hydrogen bonding: Reduced hydrogen bond donor count (0 vs. 1) and increased TPSA (26.7 Ų vs. 23.5 Ų) due to ketone polarity. LogP: Higher lipophilicity (XlogP3 ≈ 4.1) compared to this compound, attributed to the absence of a polar hydroxyl group.

Compound B : 5,7-Ethano-5H-naphth[2,1-b]azepin-9-ol,1,4,5a,6,7,11b-hexahydro-2,6-dimethyl-

  • Key differences: Methyl substitution: Lacks one methyl group at position 7 compared to this compound. Stereochemical complexity: Reduced stereocenters (3 vs. Molecular weight: 269.38 g/mol (vs. 283.41 g/mol), impacting pharmacokinetic properties like diffusion rates .
Table 1: Structural and Physicochemical Comparison
Property This compound Compound A Compound B
Molecular Formula C₁₉H₂₅NO C₁₉H₂₃NO C₁₈H₂₃NO
Molecular Weight (g/mol) 283.41 281.39 269.38
Hydrogen Bond Donors 1 0 1
XlogP3 3.6 4.1 3.4
Stereocenters 4 4 3
TPSA (Ų) 23.5 26.7 23.5

Comparison with Functionally Similar Compounds

Compound C : Tetrahydroquinoline derivatives

  • Functional similarity : Both contain nitrogen-containing bicyclic frameworks, often associated with kinase inhibition or antimicrobial activity.
  • Structural contrast: Tetrahydroquinolines lack the ethano bridge and exhibit simpler stereochemistry, reducing synthetic complexity .

Compound D : Benzazepine-based catalysts

  • Functional similarity : Azepine rings are common in transition metal ligands for catalysis.
Table 2: Functional Comparison
Property This compound Tetrahydroquinoline Benzazepine Catalyst
Primary Application Undefined (hypothetical pharma) Kinase inhibition Transition metal ligands
Rigidity High (ethano bridge) Moderate Low
Synthetic Complexity High (4 stereocenters) Moderate Low
Bioavailability Moderate (LogP 3.6) Variable (LogP 2.5–4.0) Not applicable

Research Findings and Implications

  • Structural uniqueness: this compound’s ethano bridge and stereochemical profile distinguish it from simpler azepine or quinoline derivatives, suggesting tailored applications in enantioselective synthesis or targeted drug design .
  • Limitations : Current literature lacks explicit data on this compound’s biological activity or catalytic performance, necessitating further experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.